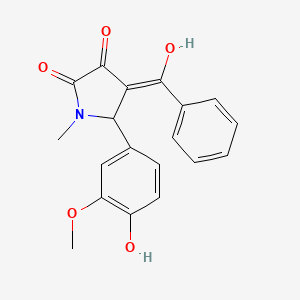![molecular formula C20H16O4S B4769851 4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde](/img/structure/B4769851.png)
4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde
説明
4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde, commonly known as PSB-16303, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PSB-16303 belongs to a class of compounds known as aldehydes, which are widely used in organic synthesis.
科学的研究の応用
PSB-16303 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PSB-16303 also exhibits antidiabetic effects by improving insulin sensitivity and reducing glucose levels. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of PSB-16303 is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, PSB-16303 inhibits the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, PSB-16303 has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
PSB-16303 has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and pancreas. PSB-16303 also improves insulin sensitivity and glucose homeostasis, which may be beneficial in the treatment of diabetes. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of PSB-16303 is its broad range of therapeutic applications. It has been shown to have potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of PSB-16303 is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on PSB-16303. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of PSB-16303, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of PSB-16303 in preclinical and clinical trials. Overall, PSB-16303 has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
PSB-16303 is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. PSB-16303 exhibits various biochemical and physiological effects, including reducing oxidative stress and inflammation, improving insulin sensitivity, and inhibiting the growth of cancer cells. Although there are some limitations to its use, PSB-16303 has the potential to be a valuable therapeutic agent, and further research is needed to fully explore its therapeutic potential.
特性
IUPAC Name |
4-[[4-(benzenesulfonyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c21-14-16-6-10-18(11-7-16)24-15-17-8-12-20(13-9-17)25(22,23)19-4-2-1-3-5-19/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNCBONPQAHTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4769772.png)
![3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4769775.png)

![N-(3-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4769798.png)
![2-(4-bromophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4769805.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4769816.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B4769832.png)
![8-(3-chlorophenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4769843.png)
![N-(cyanomethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4769846.png)


![N-allyl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4769863.png)
![ethyl 5-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4769869.png)
